molecular formula C11H11ClO3 B095067 Ethyl (2-chlorobenzoyl)acetate CAS No. 19112-35-7

Ethyl (2-chlorobenzoyl)acetate

Cat. No.: B095067
CAS No.: 19112-35-7
M. Wt: 226.65 g/mol
InChI Key: DLFBNTUSDQSFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-chlorobenzoyl)acetate, also known as ethyl 3-(2-chlorophenyl)-3-oxopropanoate, is an organic compound with the molecular formula C11H11ClO3. It is a derivative of benzoylacetate, where the benzene ring is substituted with a chlorine atom at the ortho position. This compound is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries .

Mechanism of Action

Target of Action

Ethyl (2-chlorobenzoyl)acetate is a chemical compound with the linear formula ClC6H4COCH2CO2C2H5 It’s known that it can be used to synthesize other compounds , which suggests that it may interact with various molecular targets depending on the specific context of its use.

Mode of Action

It has been used as a reactant in several chemical reactions, including cerium ammonium nitrate-mediated oxidative coupling, hydrosilylation reactions, and the preparation of diaryl-substituted pyrazoles . These reactions suggest that the compound can interact with its targets to induce chemical changes.

Biochemical Pathways

Given its use in various chemical reactions , it’s likely that it can influence multiple pathways depending on the specific context of its use.

Pharmacokinetics

Its physical properties such as its boiling point (221-222 °c) and density (1206 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It’s known that it can be used to synthesize other compounds , suggesting that its action can result in the formation of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2-chlorobenzoyl)acetate can be synthesized through the reaction of ethyl acetoacetate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like acetonitrile at room temperature. The general reaction scheme is as follows:

ClC6H4COCl+CH3COCH2CO2C2H5ClC6H4COCH2CO2C2H5+HCl\text{ClC}_6\text{H}_4\text{COCl} + \text{CH}_3\text{COCH}_2\text{CO}_2\text{C}_2\text{H}_5 \rightarrow \text{ClC}_6\text{H}_4\text{COCH}_2\text{CO}_2\text{C}_2\text{H}_5 + \text{HCl} ClC6​H4​COCl+CH3​COCH2​CO2​C2​H5​→ClC6​H4​COCH2​CO2​C2​H5​+HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Ethyl (2-chlorobenzoyl)acetate is utilized in several scientific research fields:

Comparison with Similar Compounds

  • Ethyl (4-fluorobenzoyl)acetate
  • Ethyl (4-methylbenzoyl)acetate
  • Ethyl (3-chlorobenzoyl)acetate

Comparison: Ethyl (2-chlorobenzoyl)acetate is unique due to the position of the chlorine atom on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. For instance, the ortho position of the chlorine atom can lead to different steric and electronic effects compared to para or meta substitutions, affecting the compound’s chemical behavior and applications .

Properties

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFBNTUSDQSFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303394
Record name Ethyl (2-chlorobenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19112-35-7
Record name Ethyl 2-chloro-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19112-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 158136
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019112357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19112-35-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2-chlorobenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, 2-chloro-β-oxo-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium hydride (1.45 g, 36 mmol) and diethyl carbonate (2.14 g, 18 mmol) were suspended in 10 ml of THF. 1-(2-Chlorophenyl)ethanone (1.4 g, 9 mmol) was gradually added into the reaction flask, maintaining the reaction mixture temperature at 40° C. for 2 h. Then 1 mL of ethanol was added thereto and heated under reflux conditions for 4 h. After cooling, 1 mL of ethanol was added and the mixture was poured onto ice water, and extracted with ether. Ether extracts are combined, washed with water, dried with anhydrous magnesium sulfate, and evaporated. The resulting oil is purified by flash column chromatography (PE/EA=50/1) to afford the title compound (680 mg, 34%) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 1.24 (3H, t, J=6.8 Hz), 4.03 (2H, s), 4.19 (2H, q, J=6.8 Hz), 7.31-7.36 (2H, m), 7.42-7.45 (2H, m). [M+H] Calc'd for C11H11ClO3, 227. Found, 227.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
34%

Synthesis routes and methods II

Procedure details

Sodium hydride (8.7 grams) and 21.4 grams of diethyl carbonate are suspended in 100 ml of tetrahydrofuran, 14 grams of o-chloroacetophenone is gradually dropped thereinto by keeping the inner temperature at 40° to 50° C., then a small amount of ethanol is added thereto and heated to reflux for four hours. After cooling, 20 ml of ethanol is added thereto, the mixture is poured into ice water, and extracted with ether. Ether extracts are combined, washed with water, dried with anhydrous magnesium sulfate, and ether is evaporated therefrom. The resulting oil is purified by distillation in vacuo to give 8.8 grams of colorless, oily product, b.p. 120° to 125° C./1 mmg Hg.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2-chlorobenzoyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (2-chlorobenzoyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl (2-chlorobenzoyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl (2-chlorobenzoyl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl (2-chlorobenzoyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl (2-chlorobenzoyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.